B1192378 BI-811283

BI-811283

カタログ番号 B1192378
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BI 811283 is a small molecule inhibitor of the serine/threonine protein kinase Aurora kinase with potential antineoplastic activity. Aurora kinase inhibitor BI 811283 binds to and inhibits Aurora kinases, resulting in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation.

科学的研究の応用

Overview of BI-811283

This compound is an Aurora B kinase inhibitor, primarily investigated for its potential in treating various types of cancers. Aurora kinases are enzymes that play a crucial role in the process of cell division (mitosis), and their inhibition can disrupt cancer cell proliferation.

Key Research Insights

  • Phase I Study in Solid Tumors :

    • A study explored the safety, pharmacodynamics, and antitumor activity of BI 811283 in patients with advanced solid tumors. It was administered in different schedules and doses, showing a manageable safety profile and some level of disease stabilization in patients (Mross et al., 2016).
  • Investigation in Acute Myeloid Leukemia (AML) :

    • A trial assessed the combination of BI 811283 with low-dose cytarabine in AML patients who were not eligible for intensive treatment. The focus was on determining the maximum tolerated dose and evaluating the safety and efficacy of the combination (Döhner et al., 2018).
  • Molecular and Cellular Pharmacology :

    • Another study delved into the molecular mechanisms of BI 811283, demonstrating its potent inhibition of Aurora B kinase activity and subsequent effects on cancer cell proliferation across various cancer cell lines. It highlighted the compound's ability to induce a polyploid phenotype and apoptosis in cancer cells (Tontsch-Grunt et al., 2010).
  • Efficacy in Cancer Xenograft Models :

    • Research showed that BI 811283 exhibits potent antitumor activity in different cancer models, such as non-small cell lung cancer, colon carcinoma, and pancreas carcinoma, in preclinical settings. The study emphasized the method of administration and dosage relevance for achieving therapeutic efficacy (Gürtler et al., 2010).

特性

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BI811283;  BI-811283;  BI 811283.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。